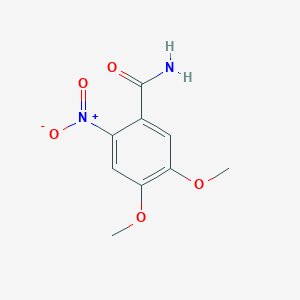

4,5-Dimethoxy-2-nitrobenzamide

Descripción general

Descripción

4,5-Dimethoxy-2-nitrobenzamide: is an organic compound with the molecular formula C9H10N2O5. It is a derivative of benzamide, characterized by the presence of two methoxy groups and a nitro group on the benzene ring. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4,5-Dimethoxy-2-nitrobenzamide can be synthesized through the nitration of veratraldehyde, followed by oxidation to form 4,5-dimethoxy-2-nitrobenzoic acid. The acid is then converted to the corresponding acid chloride using thionyl chloride, and finally, the amide is formed by reacting with ammonia .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and oxidation reactions, followed by purification steps to obtain the desired compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 4,5-Dimethoxy-2-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophilic substitution reactions often use reagents like sodium ethoxide or potassium tert-butoxide.

Major Products:

Reduction: The major product of the reduction reaction is 4,5-dimethoxy-2-aminobenzamide.

Substitution: Depending on the substituent introduced, various substituted benzamides can be formed.

Aplicaciones Científicas De Investigación

4,5-Dimethoxy-2-nitrobenzamide and its derivatives have varied applications in chemistry, biology, medicine, and material science. It serves as an intermediate in synthesizing complex organic molecules and is studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

Scientific Research Applications

Chemistry

this compound is a valuable intermediate in synthesizing more complex organic molecules because its functional groups allow further chemical modifications. For instance, 4,5-dimethoxy-2-nitrobenzoic acid can be converted into an acid chloride derivative . This derivative can then be used to create novel piperazine-linked anthranilic acids, which are potential inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinase .

Biology and Medicine

This compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties. The structure of this compound enables it to interact with various biological targets, making it a candidate for drug development. Derivatives of 4,5-dimethoxy-2-nitrobenzohydrazide have been synthesized and screened for their ability to scavenge free radicals and inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are relevant to central nervous system (CNS) diseases . Some derivatives exhibited potent antioxidant properties, comparable to or more potent than ascorbic acid, resveratrol, and trolox .

Material Science

In materials science, this compound can be used to develop new materials with specific properties, such as improved thermal stability or electronic characteristics. For example, arachidonic and caprylic acids conjugated with a 4,5-dimethoxy-2-nitrobenzyl-based protecting group (DMNB-caged) can form emulsions in water that become highly fluorescent after UV LED illumination, showing potential in stimuli-responsive particles like micelles or liposomes .

Other Applications

- As a reagent: 4,5-Dimethoxy-2-nitrobenzyl bromide, a related compound, is used in synthesizing N-(4,5-dimethoxy-2-nitrobenzyl)vanillylamine, which forms caged vanilloid .

- Protecting Group: The 4,5-dimethoxy-2-nitrobenzyl group can protect arachidonic and caprylic acids, enabling the creation of caged compounds that release the acids upon photolysis .

Mecanismo De Acción

The mechanism of action of 4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo photochemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can result in various biological effects, including antimicrobial and antioxidant activities.

Comparación Con Compuestos Similares

- 4,5-Dimethoxy-2-nitrobenzoic acid

- 4,5-Dimethoxy-2-nitrobenzyl alcohol

- 4,5-Dimethoxy-2-nitrobenzyl chloroformate

Comparison: 4,5-Dimethoxy-2-nitrobenzamide is unique due to its amide functional group, which imparts different chemical and biological properties compared to its analogs. For example, 4,5-dimethoxy-2-nitrobenzoic acid has a carboxylic acid group, making it more acidic and less reactive in certain substitution reactions. Similarly, 4,5-dimethoxy-2-nitrobenzyl alcohol and 4,5-dimethoxy-2-nitrobenzyl chloroformate have different reactivity profiles due to the presence of hydroxyl and chloroformate groups, respectively .

Actividad Biológica

4,5-Dimethoxy-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound includes two methoxy groups and a nitro group attached to a benzamide core. This unique configuration contributes to its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 224.22 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Nitro Group Reduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

- Kinase Inhibition : This compound has shown potential as an inhibitor of several kinases, including AKT2 and Aurora B, which are critical in cancer cell signaling pathways . Such inhibition can disrupt cancer cell proliferation and survival.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, studies have shown that it can inhibit the vascular endothelial growth factor (VEGF) receptor tyrosine kinase, which is vital for angiogenesis in tumors .

Antimicrobial Activity

The compound also demonstrates antimicrobial activity through mechanisms similar to other nitro-containing compounds. It can produce toxic intermediates upon reduction, which bind covalently to DNA and lead to cell death . This property makes it a candidate for further exploration in treating infections caused by various microorganisms.

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for its antioxidant capabilities. Certain derivatives have shown potent free radical scavenging abilities comparable to established antioxidants like ascorbic acid .

Research Findings and Case Studies

The following table summarizes key findings from various studies on the biological activity of this compound:

Pharmacokinetics

Pharmacokinetic studies suggest that this compound is insoluble in water but soluble in organic solvents like DMSO and methanol. This solubility profile may influence its bioavailability and therapeutic efficacy.

Propiedades

IUPAC Name |

4,5-dimethoxy-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5/c1-15-7-3-5(9(10)12)6(11(13)14)4-8(7)16-2/h3-4H,1-2H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBGGQRDBYVDSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)N)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371195 | |

| Record name | 4,5-dimethoxy-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4959-60-8 | |

| Record name | 4,5-dimethoxy-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 4,5-Dimethoxy-2-nitrobenzamide and how do they influence its crystal packing?

A1: this compound (C16H16N2O5) is a non-planar molecule []. This non-planarity is likely due to the presence of the methoxy and nitro groups on the benzene ring, which can cause steric hindrance. The crystal packing of this compound is stabilized by C—H⋯O and N—H⋯O hydrogen bond interactions. These interactions occur between the amide group (N—H) and the nitro or methoxy groups (O) of adjacent molecules, forming one-dimensional chains parallel to the a-axis [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.